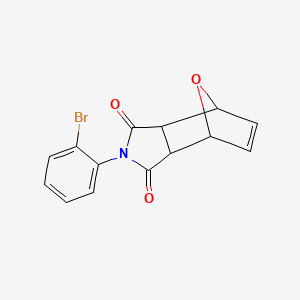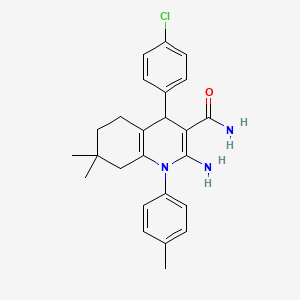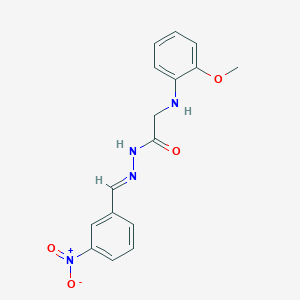
2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound featuring a brominated phenyl group and an epoxyisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps:
Bromination of Phenyl Group: The starting material, phenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromophenyl.
Formation of Isoindole Structure: The brominated phenyl is then reacted with a suitable diene to form the isoindole structure. This step often involves a Diels-Alder reaction.
Epoxidation: The final step involves the epoxidation of the isoindole structure using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its brominated phenyl group can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the bromine atom and the epoxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique chemical properties can impart desirable characteristics to these materials, such as increased strength and thermal stability.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with molecular targets through its brominated phenyl group and epoxy moiety. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetonitrile: Similar in having a brominated phenyl group but differs in the presence of a nitrile group instead of an epoxyisoindole structure.
2-(2-Bromophenyl)ethanol: Contains a brominated phenyl group and an ethanol moiety, lacking the complex isoindole structure.
2-Bromophenylamine: Features a brominated phenyl group and an amine group, differing significantly in its reactivity and applications.
Uniqueness
2-(2-Bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its combination of a brominated phenyl group and an epoxyisoindole structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H10BrNO3 |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H10BrNO3/c15-7-3-1-2-4-8(7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H |
InChI Key |
XATSDMYPOBQVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)
![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)
![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
